molecular formula C23H14D7NO2 B1159768 [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B1159768
M. Wt: 350.5
InChI Key: HLQUZHWENOKGOT-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 073 2-hydroxyindole metabolite-d7 is a deuterated analog of the JWH 073 2-hydroxyindole metabolite. It contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4 positions. This compound is primarily used as an internal standard for the quantification of JWH 073 2-hydroxyindole metabolite by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 073 2-hydroxyindole metabolite-d7 involves the incorporation of deuterium atoms into the parent compound, JWH 073 2-hydroxyindole metabolite. The process typically includes the following steps:

    Deuteration: Introduction of deuterium atoms into the indole ring and butyl side chain.

    Hydroxylation: Introduction of a hydroxyl group at the 2-position of the indole ring.

Industrial Production Methods

Industrial production of JWH 073 2-hydroxyindole metabolite-d7 involves large-scale synthesis using deuterated reagents and catalysts to ensure high yield and purity. The compound is then purified using chromatographic techniques and formulated as a solution in methanol .

Chemical Reactions Analysis

Types of Reactions

JWH 073 2-hydroxyindole metabolite-d7 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and substituted indole derivatives .

Scientific Research Applications

JWH 073 2-hydroxyindole metabolite-d7 is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of JWH 073 2-hydroxyindole metabolite-d7 involves its role as an internal standard in analytical techniques. It does not exert biological effects directly but is used to quantify the presence of JWH 073 2-hydroxyindole metabolite in biological samples. The molecular targets and pathways involved are related to the analytical methods used, such as gas chromatography and liquid chromatography-mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 073 2-hydroxyindole metabolite-d7 is unique due to its specific deuteration pattern and its role in quantifying the JWH 073 2-hydroxyindole metabolite. This specificity makes it highly valuable in forensic and research applications .

Properties

Molecular Formula

C23H14D7NO2

Molecular Weight

350.5

IUPAC Name

[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C23H21NO2/c1-2-3-15-24-20-14-7-6-12-19(20)21(23(24)26)22(25)18-13-8-10-16-9-4-5-11-17(16)18/h4-14,26H,2-3,15H2,1H3/i1D3,2D2,3D2

InChI Key

HLQUZHWENOKGOT-NCKGIQLSSA-N

SMILES

CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43

Synonyms

(1-butyl-2,2,3,3,4,4,4-d7-2-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 2
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 3
Reactant of Route 3
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 4
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 5
Reactant of Route 5
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 6
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

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